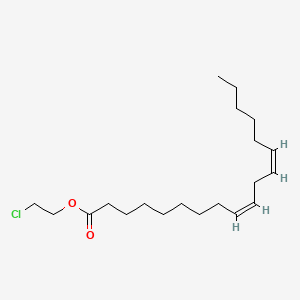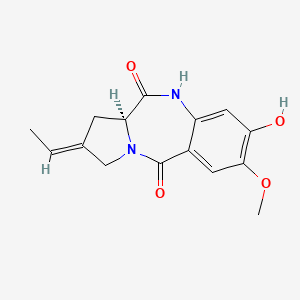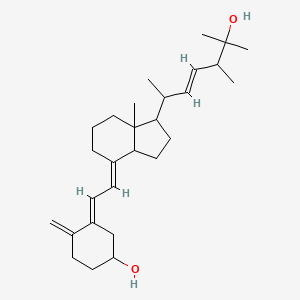
Unii-2P2V9Q0E78
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A thioglucose derivative used as an antirheumatic and experimentally to produce obesity in animals.
Applications De Recherche Scientifique
Liquid-phase Syntheses of Nanoparticles
- Nanoparticle Synthesis : Advances in the liquid-phase syntheses of inorganic nanoparticles have been crucial in the development of novel materials, particularly for the electronics industry. This includes the progression from vacuum tubes to diodes, transistors, and miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).
University Nanosat Program
- Nanosatellite Technology : The University Nanosat Program (UNP) plays a significant role in advancing student-built nanosatellites, contributing to aerospace technology and providing hands-on experience in satellite construction and deployment (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Wireless LAN Applications
- Wireless Communication : Research on a dual-band front-end for wireless LAN applications in the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band has shown significant advancements, important for enhancing wireless communication technologies (Li, Quintal, & Kenneth, 2004).
Translating Research into Innovations
- Innovation from Research : The transformation of basic scientific research into practical innovations and ventures is vital for societal advancement. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) play a crucial role in this process by providing educational and financial support to innovators (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Environmental Modeling
- Collaborative Environmental Modeling : The design of a collaborative distributed computing environment for large scientific applications, like the Unified Air Pollution Model (UNI-DEM), highlights the importance of collaborative efforts in environmental research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Universal Protein Resource
- Protein Research : The Universal Protein Resource (UniProt) supports biological research by maintaining a comprehensive protein sequence knowledgebase. This is crucial for various biological and medical research fields (Morgat et al., 2010).
Impact on Marine Environment
- Marine Environmental Protection : Experimental activities that intentionally manipulate the marine environment can enhance our knowledge of the ocean but also raise environmental concerns. This necessitates an evaluation of the environmental effects of marine scientific research (Verlaan, 2007).
Nano and Spacecraft Technology
- Antenna Design for Spacecraft and WLAN : A study on the design and fabrication of a microstrip antenna for WLAN and UNII standards shows significant implications for spacecraft technology (Singla, Khanna, & Parkash, 2019).
Research-Based Learning
- Education in Science : Implementing research-based learning in science courses can improve critical and creative thinking abilities. This approach is important in the context of physics education and science teaching methodologies (Rahim, 2019).
Propriétés
Formule moléculaire |
C6H11AuO5S |
|---|---|
Poids moléculaire |
392.18 g/mol |
Nom IUPAC |
gold(1+);(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
Clé InChI |
XHVAWZZCDCWGBK-WYRLRVFGSA-M |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)[S-])O)O)O)O.[Au+] |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
SMILES canonique |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] |
Synonymes |
Aureotan Auromyose Aurothioglucose Aurothioglucose, beta D Isomer Aurothioglucose, beta-D Isomer Aurothioglucose, Sodium Salt, beta-D Isomer B Oleosum, Solganal beta-D Isomer Aurothioglucose Gold 50 Gold Thioglucose Gold-50 Gold50 Oleosum, Solganal B Solganal Solganal B Oleosum Solganol Thioglucose, Gold Thioglucosoaurate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5-bromo-6-hydroxy-1,3-dioxobenzo[de]isoquinolin-2-yl)methyl-[(2S)-4-methyl-2-[[(3S)-2-oxo-azacyclotridec-3-yl]carbamoyl]pentyl]phosphinic acid](/img/structure/B1239316.png)
![2-[(Z)-(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B1239317.png)
![3-{2-[6-Hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethenyl}furan-2(5H)-one](/img/structure/B1239319.png)






![(2R,4R,7E,9R,11S)-9-hydroxy-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1239332.png)
![N-[(3Z)-4,5-dichloro-3H-1,2-dithiol-3-ylidene]pyridin-2-amine](/img/structure/B1239333.png)
![[(3S,7S)-2-[(7E,9E,11E,13E)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[4-[[4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate](/img/structure/B1239335.png)